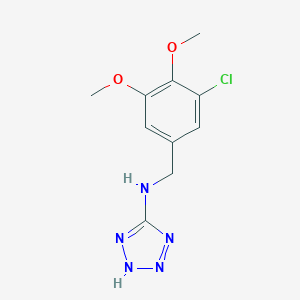
N-(3-chloro-4,5-dimethoxybenzyl)-1H-tetrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4,5-dimethoxybenzyl)-1H-tetrazol-5-amine, also known as Ro-15-4513, is a chemical compound that belongs to the class of benzodiazepine receptor ligands. It has been widely used in scientific research to study the mechanism of action of benzodiazepines and their effects on the central nervous system.
Mécanisme D'action
N-(3-chloro-4,5-dimethoxybenzyl)-1H-tetrazol-5-amine acts as a selective antagonist of the benzodiazepine site of the GABA-A receptor. The GABA-A receptor is a pentameric protein complex that mediates the majority of fast synaptic inhibition in the central nervous system. The binding of benzodiazepines to the receptor enhances the affinity of the receptor for GABA, leading to an increase in the frequency of chloride ion channel opening and subsequent hyperpolarization of the neuron. This compound blocks the binding of benzodiazepines to the receptor, leading to a decrease in the frequency of chloride ion channel opening and subsequent depolarization of the neuron.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to decrease the affinity of the GABA-A receptor for benzodiazepines, leading to a decrease in the sedative and anxiolytic effects of benzodiazepines. This compound has also been found to increase the release of dopamine in the nucleus accumbens, leading to an increase in locomotor activity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4,5-dimethoxybenzyl)-1H-tetrazol-5-amine has several advantages for lab experiments. It is a selective antagonist of the benzodiazepine site of the GABA-A receptor, allowing researchers to study the effects of benzodiazepines on the central nervous system without interference from other compounds. This compound is also stable and easy to synthesize, making it readily available for use in lab experiments. However, this compound has some limitations for lab experiments. It has low solubility in water, making it difficult to administer to animals or cells. This compound also has a short half-life, requiring frequent dosing to maintain its effects.
Orientations Futures
N-(3-chloro-4,5-dimethoxybenzyl)-1H-tetrazol-5-amine has several potential future directions for scientific research. It could be used to study the effects of benzodiazepines on memory and anxiety in animal models. This compound could also be used to study the role of the benzodiazepine site in the modulation of GABA-A receptor function in various brain regions. Additionally, this compound could be used to study the effects of benzodiazepines on the reward system in the brain and their potential for abuse.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4,5-dimethoxybenzyl)-1H-tetrazol-5-amine involves several steps. Firstly, 3-chloro-4,5-dimethoxybenzyl chloride is reacted with sodium azide to obtain 3-azido-4,5-dimethoxybenzyl chloride. The resulting compound is then reacted with sodium azide and copper (I) iodide to obtain the tetrazole ring. Finally, the tetrazole compound is reduced with sodium borohydride to obtain this compound.
Applications De Recherche Scientifique
N-(3-chloro-4,5-dimethoxybenzyl)-1H-tetrazol-5-amine has been widely used in scientific research to study the mechanism of action of benzodiazepines and their effects on the central nervous system. It has been found to be a selective antagonist of the benzodiazepine site of the GABA-A receptor. This compound has been used to study the role of the benzodiazepine site in the modulation of GABA-A receptor function and the effects of benzodiazepines on memory and anxiety.
Propriétés
Formule moléculaire |
C10H12ClN5O2 |
|---|---|
Poids moléculaire |
269.69 g/mol |
Nom IUPAC |
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-2H-tetrazol-5-amine |
InChI |
InChI=1S/C10H12ClN5O2/c1-17-8-4-6(3-7(11)9(8)18-2)5-12-10-13-15-16-14-10/h3-4H,5H2,1-2H3,(H2,12,13,14,15,16) |
Clé InChI |
JBEIRRFYPHHSOM-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNC2=NNN=N2)Cl)OC |
SMILES canonique |
COC1=C(C(=CC(=C1)CNC2=NNN=N2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide](/img/structure/B249524.png)
![N-benzyl-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B249526.png)
![2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol](/img/structure/B249527.png)
![2-(4-{[(3-Pyridinylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B249528.png)

![1-allyl-N-[(3-methyl-2-thienyl)methyl]-1H-tetraazol-5-amine](/img/structure/B249531.png)

![N-[4-(benzyloxy)-3-chlorobenzyl]cyclopropanamine](/img/structure/B249539.png)
![2-{[(4-Carboxybenzyl)amino]methyl}benzoic acid](/img/structure/B249540.png)

![N-[(5-phenylfuran-2-yl)methyl]propan-2-amine](/img/structure/B249543.png)

![4-({[4-(2-Hydroxyethoxy)benzyl]amino}methyl)benzoic acid](/img/structure/B249547.png)
![2-{[4-(2-Hydroxyethoxy)benzyl]amino}-2-methyl-1-propanol](/img/structure/B249548.png)